molecular formula C23H25NO4 B2938582 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 2094186-05-5

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B2938582
CAS No.: 2094186-05-5
M. Wt: 379.456
InChI Key: WKVGPCFTQNTULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic amino acid derivative featuring a cyclopentyl group attached to the nitrogen atom of a β-amino acid backbone, which is further protected by the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions .

Properties

IUPAC Name

3-[cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-14-24(16-7-1-2-8-16)23(27)28-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21H,1-2,7-8,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVGPCFTQNTULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the alanine derivative is protected using the Fmoc group.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a substitution reaction.

    Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid to form the final product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Amide Bond Formation

The carboxylic acid group undergoes activation to form amides, a cornerstone reaction in peptide synthesis.

Reagents & Conditions

  • Activation Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DCC (Dicyclohexylcarbodiimide), or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Base : N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) in anhydrous DMF .

  • Temperature : Room temperature (20–25°C) under inert atmosphere .

Mechanism

  • Activation : The carboxylic acid reacts with HATU to form an active ester intermediate.

  • Nucleophilic Attack : The amine (e.g., amino acid or peptide) attacks the electrophilic carbonyl, displacing the leaving group.

  • Deprotonation : The base neutralizes byproducts (e.g., HOBt) to drive the reaction forward .

Fmoc Deprotection

The Fmoc group is selectively removed under basic conditions to expose the primary amine.

Reagents & Conditions

  • Reagent : 20–50% Piperidine in DMF .

  • Time : 10–30 minutes at room temperature.

  • Monitoring : UV spectroscopy (λ = 301 nm for Fmoc cleavage byproducts).

Mechanism

  • Base-Induced Elimination : Piperidine abstracts the β-proton, triggering a retro-Diels-Alder reaction to release CO₂ and the fluorenyl moiety.

Esterification

The carboxylic acid is esterified for solubility modulation or protection.

Reagents & Conditions

  • Alcohol : Methanol, ethanol, or tert-butanol.

  • Catalyst : HCl (gas) or H₂SO₄ in anhydrous conditions.

  • Temperature : Reflux (60–80°C) for 4–12 hours.

Mechanism

  • Acid-Catalyzed Nucleophilic Substitution : Protonation of the carbonyl oxygen enhances electrophilicity, allowing alcohol attack.

Oxidation and Reduction

Limited reactivity is observed due to steric hindrance from the cyclopentyl group.

Oxidation

  • Reagents : KMnO₄ or CrO₃ in acidic media.

  • Outcome : No significant oxidation of the cyclopentyl group reported; primary sites are the carboxylic acid or Fmoc moiety.

Reduction

  • Reagents : LiAlH₄ or NaBH₄ (ineffective on carboxylic acid).

  • Outcome : Reduction of the amide carbonyl is not observed under standard conditions.

Salt Formation

The carboxylic acid forms salts to improve crystallinity or solubility.

Common Counterions

  • Sodium, potassium, or ammonium salts .

Conditions

  • Treatment with NaOH, KOH, or NH₄OH in aqueous/organic solvents.

Comparative Reaction Data

Reaction Type Reagents Conditions Product Yield
Amide FormationHATU, NMM, DMF20°C, 18 hrPeptide conjugate85–92%
Fmoc Deprotection20% Piperidine/DMFRT, 20 minFree amine>95%
EsterificationHCl (gas), MeOHReflux, 8 hrMethyl ester78%

Key Research Findings

  • Steric Effects : The cyclopentyl group reduces reaction rates in esterification and amidation compared to linear analogs .

  • Orthogonal Protection : Fmoc deprotection is compatible with tert-butyl and benzyl groups, enabling complex syntheses .

  • Substrate Specificity : The compound shows negligible interaction with cytochrome P450 enzymes, minimizing metabolic interference.

Scientific Research Applications

3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amino group can interact with enzymes or other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aliphatic Substituents

(S)-3-Cyclopentyl-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-propionic Acid
  • Molecular Formula: C₂₃H₂₅NO₄ .
  • Molecular Weight : 379.45 g/mol.
  • Key Features :
    • (S)-configuration at the chiral center.
    • Purity: ≥98% (HPLC) with applications in large-scale organic syntheses .
  • Comparison : The stereospecificity of this compound may enhance binding specificity in peptide-based drug design compared to racemic mixtures.
3-((2-(((9H-Fluoren-9-ylmethoxy)carbonyl)amino)ethyl)dithio)propanoic Acid
  • Molecular Formula : C₂₀H₂₂N₂O₄S₂ (inferred from synthesis protocols) .
  • Molecular Weight : 410.53 g/mol.
  • Key Features :
    • Contains a disulfide bond, enabling reversible crosslinking in antibody-drug conjugates (ADCs) .
  • Comparison : The disulfide moiety introduces redox-sensitive properties, which are absent in the cyclopentyl analogue.

Analogues with Aromatic/Heterocyclic Substituents

(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic Acid
  • Molecular Formula : C₂₄H₂₀N₂O₆ .
  • Molecular Weight : 432.43 g/mol.
  • Comparison : The nitro group may reduce solubility in aqueous media compared to the cyclopentyl variant.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic Acid
  • Molecular Formula : C₂₅H₂₀ClN₂O₄ .
  • Molecular Weight : 460.91 g/mol.
  • Key Features :
    • Chlorinated indole side chain mimics tryptophan derivatives, useful in peptide-based fluorescence studies .
  • Comparison : The aromatic indole group introduces π-π stacking interactions, absent in the aliphatic cyclopentyl analogue.

Analogues with Functionalized Side Chains

3-(Fmoc-amino)-2-hydroxypropanoic Acid
  • Molecular Formula: C₁₈H₁₇NO₅ .
  • Molecular Weight : 327.33 g/mol.
  • Key Features :
    • Hydroxyl group increases hydrophilicity, improving aqueous solubility .
  • Comparison : The hydroxyl group offers a site for further functionalization (e.g., glycosylation), unlike the cyclopentyl derivative.
3-[(3-{2-[2-(3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propoxy)ethoxy]ethoxy}propyl)carbamoyl]propanoic Acid
  • Molecular Formula : C₃₄H₄₃N₃O₁₀ (inferred from structure) .
  • Molecular Weight : 677.72 g/mol.
  • Key Features :
    • Polyethylene glycol (PEG)-like chain enhances solubility and reduces aggregation in peptide conjugates .
  • Comparison : The extended PEG chain contrasts with the compact cyclopentyl group, impacting pharmacokinetics.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Feature(s) Application(s) Reference
3-{Cyclopentyl[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid C₂₃H₂₅NO₄ 379.45 Aliphatic (cyclopentyl) High purity (≥98%), chiral specificity Peptide synthesis
(3R)-3-{[(Fmoc)amino]-3-(4-nitrophenyl)propanoic acid C₂₄H₂₀N₂O₆ 432.43 Aromatic (nitrophenyl) Electron-withdrawing group Reactive intermediates
(S)-3-(6-Chloroindol-3-yl)-Fmoc-protected propanoic acid C₂₅H₂₀ClN₂O₄ 460.91 Heterocyclic (indole) Fluorescence applications Bioconjugation
3-(Fmoc-amino)-2-hydroxypropanoic acid C₁₈H₁₇NO₅ 327.33 Hydroxyl Enhanced hydrophilicity Glycopeptide synthesis
PEGylated Fmoc-protected propanoic acid C₃₄H₄₃N₃O₁₀ 677.72 PEG-like chain Improved solubility Drug delivery systems

Research Findings and Trends

  • Steric Effects : Aliphatic substituents like cyclopentyl (C₅H₉) provide steric bulk, which can hinder undesired side reactions during peptide elongation .
  • Solubility : Aromatic and heterocyclic groups (e.g., indole, nitrophenyl) reduce aqueous solubility but enhance interactions with biological targets .
  • Functionalization : Hydroxyl and PEGylated derivatives are prioritized in drug delivery for their tunable solubility and biocompatibility .

Biological Activity

3-{Cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its CAS number 2094186-05-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • IUPAC Name : (2R)-3-cyclopentyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
  • Molecular Formula : C23H25NO4
  • Molecular Weight : 379.45 g/mol
  • CAS Number : 2094186-05-5

The compound features a cyclopentyl group and a fluorenylmethoxycarbonyl protective group, which are significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been noted that derivatives of fluorenylmethoxycarbonyl amino acids can inhibit various enzymes, which may include proteases involved in cancer progression.
  • Cell Cycle Regulation : Studies suggest that compounds similar to this one may influence cell cycle checkpoints, potentially leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound may interact with various receptors, including those involved in inflammation and immune responses.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits proteases associated with tumor growth
Apoptosis InductionPromotes apoptosis in cancer cell lines
Receptor InteractionModulates adrenergic and cannabinoid receptors
Anti-inflammatory EffectsReduces markers of inflammation in vitro

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines :
    A study conducted on various cancer cell lines demonstrated that 3-{cyclopentyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent increase in apoptotic markers when treated with the compound.
  • Inflammation Model :
    In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.
  • Receptor Binding Studies :
    Binding assays showed that the compound interacts with adrenergic receptors, which may explain its effects on cardiovascular parameters observed in preliminary studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.